molecular formula C10H7BrN2O4 B567775 Methyl 2-(4-bromo-2-nitrophenyl)-2-cyanoacetate CAS No. 1300026-96-3

Methyl 2-(4-bromo-2-nitrophenyl)-2-cyanoacetate

Cat. No.: B567775
CAS No.: 1300026-96-3
M. Wt: 299.08
InChI Key: XELIHMNUPKTJHA-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromo-2-nitrophenyl)-2-cyanoacetate is an organic compound with the molecular formula C10H7BrN2O4 It is a derivative of cyanoacetic acid and contains a bromine and nitro group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-bromo-2-nitrophenyl)-2-cyanoacetate can be synthesized through a multi-step process. One common method involves the reaction of 4-bromo-2-nitrobenzaldehyde with malononitrile in the presence of a base, followed by esterification with methanol. The reaction conditions typically include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher purity and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-2-nitrophenyl)-2-cyanoacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, potassium thiocyanate

    Reduction: Hydrogen gas, palladium on carbon

    Hydrolysis: Hydrochloric acid, sodium hydroxide

Major Products Formed

    Amino Derivatives: From the reduction of the nitro group

    Substituted Phenyl Derivatives: From nucleophilic substitution reactions

    Carboxylic Acids: From hydrolysis of the ester group

Scientific Research Applications

Methyl 2-(4-bromo-2-nitrophenyl)-2-cyanoacetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromo-2-nitrophenyl)-2-cyanoacetate involves its reactive functional groups. The cyano and ester groups can participate in nucleophilic addition and substitution reactions, while the nitro group can undergo reduction. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chloro-2-nitrophenyl)-2-cyanoacetate
  • Methyl 2-(4-fluoro-2-nitrophenyl)-2-cyanoacetate
  • Methyl 2-(4-iodo-2-nitrophenyl)-2-cyanoacetate

Uniqueness

Methyl 2-(4-bromo-2-nitrophenyl)-2-cyanoacetate is unique due to the presence of the bromine atom, which can undergo specific reactions not possible with other halogens. The bromine atom’s reactivity and the compound’s overall structure make it a valuable intermediate in the synthesis of various organic molecules.

Properties

IUPAC Name

methyl 2-(4-bromo-2-nitrophenyl)-2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O4/c1-17-10(14)8(5-12)7-3-2-6(11)4-9(7)13(15)16/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELIHMNUPKTJHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C#N)C1=C(C=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30741530
Record name Methyl (4-bromo-2-nitrophenyl)(cyano)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30741530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1300026-96-3
Record name Methyl (4-bromo-2-nitrophenyl)(cyano)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30741530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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